2-Chloro-n-hydroxyacetamide

Antineoplastic hydroxamic acids Ehrlich ascites carcinoma In vivo comparative efficacy

2-Chloro-N-hydroxyacetamide (also known as 2-chloroacetohydroxamic acid, CHA; molecular formula C₂H₄ClNO₂, MW 109.51) is a chlorinated hydroxamic acid derivative that combines an electrophilic α-chloro substituent with a hydroxamic acid (–CONHOH) metal-chelating and enzyme-inhibitory pharmacophore. It is structurally and functionally positioned between the clinical ribonucleotide reductase inhibitor hydroxyurea (HU), the unsubstituted parent acetohydroxamic acid (AHA), and simple 2-chloroacetamide, offering a unique dual-reactivity profile exploited in both medicinal chemistry and organic synthesis.

Molecular Formula C2H4ClNO2
Molecular Weight 109.51 g/mol
CAS No. 10335-72-5
Cat. No. B176180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-hydroxyacetamide
CAS10335-72-5
Synonyms2-Chloroacetohydroxamic acid
Molecular FormulaC2H4ClNO2
Molecular Weight109.51 g/mol
Structural Identifiers
SMILESC(C(=O)NO)Cl
InChIInChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)
InChIKeyBHBUDNVRUZODMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-hydroxyacetamide (CAS 10335-72-5): Comparative Procurement Evidence Guide for Chloroacetohydroxamic Acid


2-Chloro-N-hydroxyacetamide (also known as 2-chloroacetohydroxamic acid, CHA; molecular formula C₂H₄ClNO₂, MW 109.51) is a chlorinated hydroxamic acid derivative that combines an electrophilic α-chloro substituent with a hydroxamic acid (–CONHOH) metal-chelating and enzyme-inhibitory pharmacophore . It is structurally and functionally positioned between the clinical ribonucleotide reductase inhibitor hydroxyurea (HU), the unsubstituted parent acetohydroxamic acid (AHA), and simple 2-chloroacetamide, offering a unique dual-reactivity profile exploited in both medicinal chemistry and organic synthesis [1].

Why 2-Chloro-N-hydroxyacetamide Cannot Be Substituted by Generic Hydroxamic Acids or Chloroacetamides


Compounds within the hydroxamic acid and chloroacetamide families are not interchangeable for applications requiring 2-chloro-N-hydroxyacetamide. Unlike the unsubstituted acetohydroxamic acid (AHA, CAS 546-88-3), CHA bears an α-chlorine that confers electrophilic reactivity exploitable in heterocycle synthesis and irreversible enzyme alkylation [1]. Unlike 2-chloroacetamide (CAS 79-07-2), CHA possesses the hydroxamic acid moiety essential for metal chelation and HDAC inhibition [2]. Unlike hydroxyurea (HU, CAS 127-07-1), CHA demonstrates a distinct hematological recovery profile in vivo while maintaining comparable antitumor potency, and it serves as a versatile synthetic intermediate that HU cannot replace [3]. The quantitative evidence below defines when and why this specific compound is the required choice.

Quantitative Differentiation Evidence for 2-Chloro-N-hydroxyacetamide vs. Closest Analogs and In-Class Candidates


Antitumor Efficacy Ranking: CHA Outperforms Three Hydroxamic Acid Analogs in Direct Comparative In Vivo Study

In a head-to-head comparative study of five hydroxamic acids tested against Ehrlich ascites carcinoma (EAC) in Swiss mice, 2-chloro-N-hydroxyacetamide (CHA) ranked second only to the clinical drug hydroxyurea (HU) and outperformed three other hydroxamic acids. The antitumor activity order was established as HU > CHA > salicylhydroxamic acid (SHA) > benzohydroxamic acid (BHA) > acetohydroxamic acid (AHA), based on tumor weight reduction and survival prolongation endpoints [1]. CHA treatment also recovered deviated hematological parameters and serum alkaline phosphatase activity more effectively than SHA, BHA, or AHA [1].

Antineoplastic hydroxamic acids Ehrlich ascites carcinoma In vivo comparative efficacy

Comparable In Vivo Antitumor Activity to Hydroxyurea with Added Reduction in Tumor Transplantability

In the foundational 1997 study by Sur et al., 2-chloro-N-hydroxyacetamide (CHA), designed as a –CH₂Cl for –NH₂ substitution analog of hydroxyurea (HU), demonstrated in vivo cell growth inhibition of EAC that was directly stated as 'comparable with that of HU' [1]. Critically, CHA at a single dose of 100 mg/kg reduced the transplantability of treated EAC cells—an endpoint not reported for HU in the same study [1]. Both CHA and HU produced inhibition of DNA and protein synthesis in treated cells; however, CHA additionally enhanced intraperitoneal macrophage count in normal mice at 100 mg/kg, suggesting an immunomodulatory component [1].

Hydroxyurea analog DNA synthesis inhibition Tumor transplantability

Synergistic Tumor Growth Inhibition: CHA Plus Bleomycin Achieves >90% Inhibition vs. 56% for CHA Alone

In a combination therapy study, 2-chloro-N-hydroxyacetamide (CHA) was evaluated alone and in combination with bleomycin against EAC in Swiss Albino mice. CHA alone produced 56% tumor growth inhibition, while bleomycin alone achieved 65% inhibition. The CHA + bleomycin combination achieved >90% tumor growth inhibition—representing a >1.6-fold improvement over CHA monotherapy [1]. Similarly, combination treatment increased the life span of tumor-bearing mice to 70%, compared with 30% for CHA alone and 50% for bleomycin alone—a 2.3-fold improvement [1]. The combination also recovered hematological parameters and alkaline phosphatase activity more precisely than either agent individually [1].

Combination chemotherapy Bleomycin synergy EAC tumor model

Bifunctional Building Block: Dual Electrophilic Chlorine and Hydroxamic Acid Reactivity vs. Mono-Functional Analogs

2-Chloro-N-hydroxyacetamide is uniquely positioned as a synthetic intermediate because it simultaneously provides an electrophilic α-chloroacetamide carbon (susceptible to nucleophilic displacement by O-, N-, and S-nucleophiles) and a hydroxamic acid moiety capable of metal chelation and HDAC enzyme inhibition [1][2]. In a reported application, 2-chloro-N-hydroxyacetamide was used to alkylate oxadiazole- and triazole-thiones, constructing a library of pyrimidine-hydroxamic acid conjugates as potential HDAC inhibitors; one derivative achieved IC₅₀ = 12.7 μM against HDAC8 [2]. Neither acetohydroxamic acid (lacks the chloro leaving group) nor 2-chloroacetamide (lacks the hydroxamic acid) can serve this dual function in a single synthetic step [1].

Heterocycle synthesis HDAC inhibitor building block Bifunctional intermediate

Physicochemical Differentiation: CHA Exhibits Higher Lipophilicity and Distinct Property Profile vs. Acetohydroxamic Acid

Computed and predicted physicochemical properties reveal quantifiable differences between 2-chloro-N-hydroxyacetamide (CHA) and the unsubstituted parent acetohydroxamic acid (AHA, CAS 546-88-3) that affect membrane permeability, formulation, and analytical handling. CHA has XLogP3 = −0.3 [1] and ACD/LogP = −1.36 , while AHA has logP = −1.594 [2], indicating that chlorine substitution increases lipophilicity by approximately 0.2–1.3 logP units depending on the prediction method. CHA has MW = 109.51 Da vs. AHA MW = 75.07 Da; CHA has one rotatable bond vs. zero for AHA [1][2]. CHA also has a higher predicted molar refractivity (21.3 cm³ vs. approximately 17 cm³ for AHA) and higher predicted density (1.4 g/cm³ vs. 1.155 g/cm³ for AHA) [2].

Lipophilicity Physicochemical properties Drug-likeness parameters

Optimal Procurement and Application Scenarios for 2-Chloro-N-hydroxyacetamide Based on Comparative Evidence


In Vivo Antitumor Studies Requiring Hydroxyurea-Comparable Potency with a Derivatizable Scaffold

Research groups investigating ribonucleotide reductase or DNA synthesis inhibitors in EAC or analogous murine tumor models should procure CHA as the lead hydroxamic acid candidate. The compound has been shown to produce tumor growth inhibition comparable to the clinical agent hydroxyurea while offering a chloro substituent that enables further chemical diversification—a feature absent in HU [1]. This scenario is directly supported by the head-to-head CHA vs. HU comparison in the Sur et al. (1997) study, where CHA additionally reduced tumor transplantability and enhanced macrophage activity at 100 mg/kg [1].

Combination Chemotherapy Regimen Development with Bleomycin-Class Agents

Laboratories designing synergistic combination chemotherapy protocols should evaluate CHA as a partner agent for bleomycin or other DNA-damaging chemotherapeutics. The demonstrated >90% tumor growth inhibition with CHA + bleomycin (vs. 56% CHA alone and 65% bleomycin alone) and the 2.3-fold life span improvement provide a quantitative rationale for combination studies [2]. This scenario leverages CHA's apparently distinct mechanism (DNA and protein synthesis inhibition) that complements bleomycin's DNA strand-scission activity [2].

HDAC-Targeted Compound Library Synthesis Using a Bifunctional Building Block

Medicinal chemistry teams constructing focused libraries of hydroxamic acid-based HDAC inhibitors should procure CHA as the key alkylating reagent for heterocyclic scaffolds. CHA's unique combination of an electrophilic α-carbon (for thioether or amine linkage to oxadiazole, triazole, or pyrimidine cores) and a pre-installed hydroxamic acid zinc-binding group enables convergent library synthesis in a single alkylation step [3]. The Jakubkienė et al. (2021) study validated this approach, generating compounds with measurable HDAC8 inhibition (IC₅₀ = 12.7 μM for the most active derivative) [3].

Physicochemical Screening Cascades Requiring Enhanced Lipophilicity Over Acetohydroxamic Acid

High-throughput screening and ADME profiling programs that have identified acetohydroxamic acid (AHA) as a hit but require improved membrane permeability should evaluate CHA as a direct replacement. The chlorine substitution increases logP by approximately 0.2–1.3 units (CHA XLogP3 = −0.3 vs. AHA logP = −1.594) while retaining the essential hydroxamic acid pharmacophore [4]. This modest but quantifiable lipophilicity gain may improve passive membrane diffusion without introducing the complexity of larger aromatic hydroxamic acid analogs [4].

Quote Request

Request a Quote for 2-Chloro-n-hydroxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.